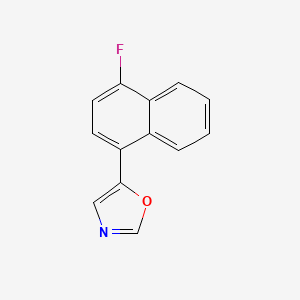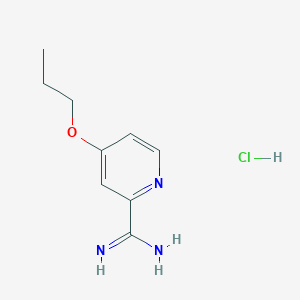![molecular formula C11H10ClNO B11893055 5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolinone core. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5'-Chlor-1'-methylspiro[cyclopropan-1,3'-indolin]-2'-on beinhaltet typischerweise die Cyclopropanierung von 3-Methylenindolin-2-onen. Eine effiziente Methode ist die diastereoselektive Cyclopropanierung ohne Übergangsmetalle unter Verwendung von Tosylhydrazonsalzen . Dieses Verfahren vermeidet die Verwendung von gefährlichen Diazoverbindungen und liefert hohe Ausbeuten des gewünschten spirocyclischen Produkts.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 5'-Chlor-1'-methylspiro[cyclopropan-1,3'-indolin]-2'-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur und Lösungsmittelauswahl, um eine hohe Ausbeute und Reinheit im industriellen Maßstab zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5'-Chlor-1'-methylspiro[cyclopropan-1,3'-indolin]-2'-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Dies kann verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre biologische Aktivität beeinflusst.
Substitution: Häufig in der organischen Synthese, können Substitutionsreaktionen neue Substituenten in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig eingesetzt.
Substitution: Halogenierungsmittel, Nukleophile und Basen werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu einem Keton- oder Carbonsäurederivat führen, während die Reduktion einen Alkohol erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5'-Chlor-1'-methylspiro[cyclopropan-1,3'-indolin]-2'-on wurde auf seine potenziellen Antikrebs-Eigenschaften untersucht. Bibliotheken von Spiro[cyclopropan-1,3'-indolin]-2'-onen haben eine vielversprechende Aktivität gegen verschiedene menschliche Krebszelllinien gezeigt, darunter Darm-, Prostata-, Gebärmutterhals-, Lungen- und Brustkrebs . Es wurde festgestellt, dass diese Verbindungen in Krebszellen einen Zellzyklusarrest und Apoptose induzieren, was sie in der Krebsforschung wertvoll macht.
Wirkmechanismus
Der Mechanismus, durch den 5'-Chlor-1'-methylspiro[cyclopropan-1,3'-indolin]-2'-on seine Wirkung entfaltet, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde beispielsweise beobachtet, dass es einen Zellzyklusarrest in der G0/G1-Phase induziert und caspase-3-abhängigen apoptotischen Zelltod fördert . Dies deutet darauf hin, dass die Verbindung möglicherweise mit wichtigen regulatorischen Proteinen interferiert, die an der Zellzyklusprogression und Apoptose beteiligt sind.
Wirkmechanismus
The mechanism by which 5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been observed to induce cell cycle arrest in the G0/G1 phase and promote caspase-3 dependent apoptotic cell death . This suggests that the compound may interfere with key regulatory proteins involved in cell cycle progression and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Spiro[cyclopropan-1,3'-indolin]-2'-one: Diese Verbindungen teilen sich die spirocyclische Struktur und haben ähnliche biologische Aktivitäten.
Spiro[5.5]undecan-Derivate: Diese Verbindungen weisen ebenfalls spirocyclische Strukturen auf, jedoch mit unterschiedlichen Ringgrößen und Substituenten.
Einzigartigkeit
5'-Chlor-1'-methylspiro[cyclopropan-1,3'-indolin]-2'-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins eines Chloratoms einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
Molekularformel |
C11H10ClNO |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
5'-chloro-1'-methylspiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C11H10ClNO/c1-13-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
AUEAFFRJXVWUBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
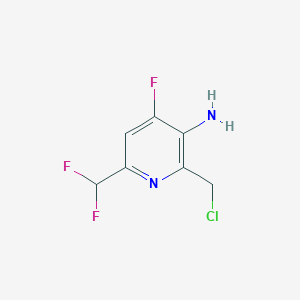

![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
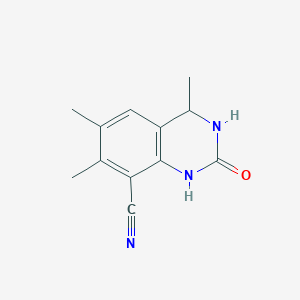
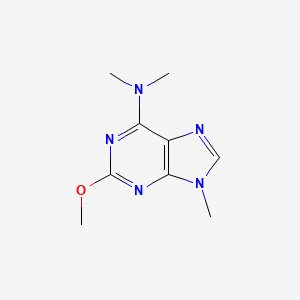

![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

